![molecular formula C11H14ClN B2496078 5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197054-77-4](/img/structure/B2496078.png)

5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

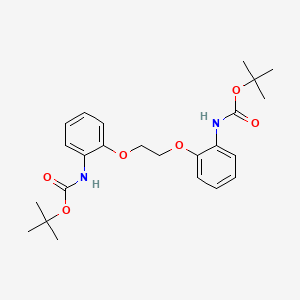

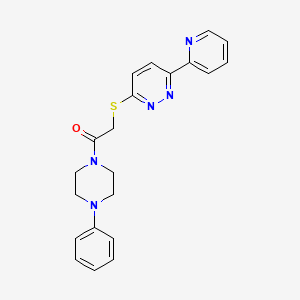

Spirocyclopropane derivatives are a class of compounds known for their unique three-dimensional structures and significant chemical properties. These compounds, including spiro[cyclopropane-1,3'-indole] derivatives, are of interest due to their potential in pharmaceuticals and material science due to their complex molecular architecture and reactivity.

Synthesis Analysis

The synthesis of spirocyclopropane derivatives involves various strategies, including diastereoselective cyclopropanation reactions and catalyst-free methods. For instance, substituted 3-methyleneindolin-2-ones have been efficiently cyclopropanated with ethyl diazoacetate in a catalyst-free and highly diastereoselective reaction, yielding spiro[cyclopropane-1,3′-indolin]-2′-ones (Maurya et al., 2014). Another method involves the rearrangement of isoxazoline-5-spiro derivatives under mild conditions to produce indolizidinones, showcasing the versatility of cyclopropane-containing compounds in synthesis (Cordero et al., 1990).

Molecular Structure Analysis

Spirocyclopropane derivatives display a wide range of molecular structures, influenced by the nature of the substituents and the synthesis pathway. The relative stereochemistry of key compounds has been determined by single-crystal X-ray structural analysis, highlighting the importance of stereochemistry in the molecular architecture of these compounds (Yong et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of spirocyclopropane derivatives varies significantly with their structural features. These compounds participate in a variety of chemical reactions, including nucleophilic additions, ring-opening reactions, and cycloadditions, demonstrating their versatile reactivity and potential utility in organic synthesis. For example, reactions of 2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles with nucleophiles have been explored, revealing diverse chemical transformations based on the reacting nucleophile (Kayukov et al., 2011).

科学的研究の応用

Synthesis and Reactivity

- Researchers have explored the synthesis and thermal behavior of cycloadducts of nitrones to methyl 2-chloro-2-cyclopropylidene- and 2-chloro-2-spiropentylideneacetates, leading to the development of novel methods for the synthesis of the indolizine skeleton. The study showcases the differentiated thermal behavior of 5-spirocyclopropaneisoxazolidines, emphasizing the influence of the nitrone constitution and solvent on rearrangement processes (Zorn et al., 1999).

- The rearrangement of isoxazoline-5-spiro derivatives has been studied, revealing diastereofacial selectivity in the cycloaddition of substituted five-membered cyclic nitrones and methylenecyclopropanes. This process enables stereoselective synthesis of 3,5-substituted indolizidinones, highlighting the potential for constructing complex molecular frameworks with high precision (Cordero et al., 1990).

- A catalyst-free, highly diastereoselective cyclopropanation method using ethyl diazoacetate has been developed for substituted 3-methyleneindolin-2-ones, yielding spiro[cyclopropane-1,3′-indolin]-2′-ones. This methodological advancement opens avenues for the synthesis of complex spiro compounds without the need for metal catalysts, showcasing the versatility of cyclopropane-based spiro compounds in organic synthesis (Maurya et al., 2014).

Chemical Transformations

- Studies on the rearrangement of isoxazolidines formed from 2-chloro-2-cyclopropylideneacetates have demonstrated the ability of these compounds to undergo a cascade rearrangement, yielding indolizinone derivatives. This finding underscores the potential of cyclopropylideneacetates in generating structurally diverse compounds, contributing to the synthetic toolbox for constructing indolizine skeletons (Zorn et al., 1998).

- The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives through diastereoselective cyclopropanation reactions highlights the utility of cyclopropane moieties in the construction of complex and biologically relevant structures. This research provides a foundation for the development of novel compounds with potential pharmaceutical applications (Yong et al., 2007).

作用機序

Target of Action

Indole derivatives are known to interact with multiple receptors in the body, making them versatile in their applications . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

The specific mode of action can vary greatly depending on the specific indole derivative and its target. Some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets. For example, some indole derivatives have been found to have antiviral activity, potentially affecting viral replication pathways .

Result of Action

The result of the action of indole derivatives can vary greatly depending on the specific compound and its target. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

5-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10;/h2-3,6,12H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEDJVIXMNEYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC23CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)

![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)

![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)